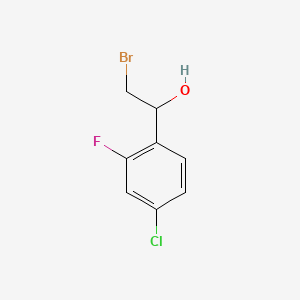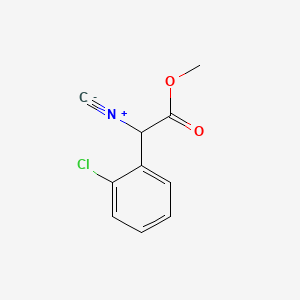
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6BrClFO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol typically involves the bromination of 1-(4-chloro-2-fluorophenyl)ethanol. One common method is the reaction of 1-(4-chloro-2-fluorophenyl)ethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert it to the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl ethanols.
Applications De Recherche Scientifique
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.
2-Bromo-1-(4-chloro-2-fluorophenyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H7BrClFO |
|---|---|
Poids moléculaire |
253.49 g/mol |
Nom IUPAC |
2-bromo-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |
Clé InChI |
DRCMKRJMEUVRSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)






![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)




